Isopropyl 2-chloro-4-isopropoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
219764-65-5 |
|---|---|
Molecular Formula |
C13H17ClO3 |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C13H17ClO3/c1-8(2)16-10-5-6-11(12(14)7-10)13(15)17-9(3)4/h5-9H,1-4H3 |
InChI Key |
QBJDHFZZDUXRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)OC(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Studies for Isopropyl 2 Chloro 4 Isopropoxybenzoate
Retrosynthetic Analysis and Selection of Precursor Materials
Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For Isopropyl 2-chloro-4-isopropoxybenzoate, the primary disconnection points are the ester linkage and the substituents on the aromatic ring.
The most logical initial disconnection is at the ester bond, which is formed between a carboxylic acid and an alcohol. This bond can be cleaved via a hydrolysis reaction in the retrosynthetic direction, leading to Isopropanol (B130326) and 2-chloro-4-isopropoxybenzoic acid. This process is a key transformation known as the Fischer-Speier esterification.
Further deconstruction of 2-chloro-4-isopropoxybenzoic acid involves cleaving the bonds between the aromatic ring and its substituents. This can be envisioned in two primary sequences:
Route A: Disconnecting the chloro and isopropoxy groups suggests a precursor like 4-hydroxybenzoic acid. This common starting material can be subjected to etherification to add the isopropoxy group, followed by regioselective chlorination.
Route B: An alternative disconnection strategy involves removing the carboxyl group, which can be installed via oxidation of a methyl group. This leads back to a substituted toluene precursor, such as 2-chloro-4-isopropoxytoluene, which itself can be derived from simpler materials like cresol or chlorotoluene derivatives.
Based on this analysis, the key precursor materials selected for potential synthetic routes are 2-chloro-4-isopropoxybenzoic acid and isopropanol for the final esterification step, with 4-hydroxybenzoic acid or substituted toluenes serving as the fundamental building blocks for the substituted benzoic acid intermediate.
Esterification Reaction Pathways and Optimization for this compound
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. youtube.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Optimization of this pathway typically involves using the alcohol (isopropanol) in large excess to act as the solvent, which shifts the equilibrium towards the products according to Le Châtelier's principle. masterorganicchemistry.com Additionally, the continuous removal of water as it is formed, often by azeotropic distillation, is a common technique to maximize the ester yield.
The choice of acid catalyst significantly impacts the rate and efficiency of the esterification reaction. Catalysts can be broadly classified as homogeneous or heterogeneous.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts for Fischer esterification. masterorganicchemistry.comgoogle.com They operate in the same phase as the reactants, leading to high reaction rates. However, their separation from the reaction mixture can be challenging, often requiring neutralization and washing steps that generate waste. Ionic liquids and deep eutectic solvents have also emerged as effective homogeneous catalysts, sometimes offering easier separation and recyclability. dergipark.org.tr
Heterogeneous Catalysts: Solid acid catalysts offer significant advantages in terms of product purification, catalyst recovery, and reusability, aligning with the principles of green chemistry. mdpi.com Common examples include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various metal oxides and chlorides. google.comdergipark.org.tr These catalysts function by providing acidic sites on their surfaces. While they may sometimes exhibit lower activity compared to homogeneous catalysts, their operational simplicity often compensates for this. Metal-based catalysts, such as those containing tin(II) or titanium compounds, are typically employed at higher temperatures. google.com
The table below compares various catalytic systems applicable to the synthesis of benzoate (B1203000) esters.
| Catalyst Type | Examples | Operating Temperature | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, p-TsOH | Moderate (50-100°C) | High activity, low cost | Difficult to separate, corrosive, waste generation |
| Ionic Liquids, Deep Eutectic Solvents | Moderate (50-100°C) | High activity, potentially recyclable | High cost, potential product contamination | |
| Heterogeneous | Amberlyst-15, Nafion | Moderate to High (70-120°C) | Easily separable, reusable, non-corrosive | Lower activity than homogeneous, potential for leaching |
| Metal Oxides (ZrO₂, TiO₂) | High (>180°C) | High thermal stability, reusable | Requires high temperatures, lower activity | |
| Tin(II) Compounds | High (>160°C) | High activity at elevated temperatures | Metal contamination in product, requires filtration |
Understanding the kinetic and thermodynamic parameters of esterification is crucial for process optimization.
Thermodynamics: Esterification is a reversible and generally exothermic reaction. sparkl.meresearchgate.net The key thermodynamic properties include the standard Gibbs free energy of reaction (ΔG°), enthalpy of reaction (ΔH°), and entropy of reaction (ΔS°). A negative ΔH° indicates that heat is released, favoring product formation at lower temperatures. ub.eduacs.org However, lower temperatures also lead to slower reaction rates. The equilibrium constant (Keq) quantifies the extent of the reaction at equilibrium and is influenced by temperature according to the van't Hoff equation. acs.org Thermodynamic analysis helps in predicting the maximum achievable yield under specific conditions of temperature and reactant concentrations. researchgate.netnih.gov
Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. nih.gov Kinetic studies aim to develop a mathematical model that correlates the reaction rate with these parameters. nih.govoup.com Increasing the temperature generally increases the reaction rate constant, as described by the Arrhenius equation. acs.org Similarly, higher catalyst loading can accelerate the reaction, although an optimal concentration often exists. The reaction order with respect to the carboxylic acid and alcohol can be determined through carefully designed experiments. uobaghdad.edu.iqresearchgate.net
The following table summarizes the typical influence of various parameters on the esterification process.
| Parameter | Effect on Reaction Rate | Effect on Equilibrium Yield | Notes |
| Temperature | Increases | Decreases (for exothermic reactions) | A compromise temperature is often chosen to balance rate and yield. |
| Catalyst Conc. | Increases (up to a point) | No effect on equilibrium position | Affects the time required to reach equilibrium. |
| Alcohol/Acid Ratio | Increases | Increases | Using excess alcohol shifts the equilibrium to favor the ester product. |
| Water Removal | No direct effect on rate | Increases | Drives the reaction to completion by removing a product. |
Strategies for Regioselective Halogenation and Alkoxylation of the Benzoate Scaffold
The synthesis of 2-chloro-4-isopropoxybenzoic acid, the key intermediate, requires the regioselective introduction of chloro and isopropoxy groups onto a benzene (B151609) ring. The order of these substitution reactions is critical and is governed by the directing effects of the substituents already present on the ring.
Isopropoxy Group (-O-iPr): An activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. reddit.com
Carboxyl Group (-COOH): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. truman.edumsu.edu
Chloro Group (-Cl): A deactivating, ortho-, para-directing group. It is deactivating due to its inductive effect but directs ortho/para due to resonance. msu.edu
Given these effects, introducing the chlorine atom via electrophilic aromatic substitution is best directed by the strongly activating isopropoxy group. Attempting to chlorinate benzoic acid first would result in substitution at the meta position, which is not desired.
Electrophilic Aromatic Substitution (EAS): This is the primary mechanism for halogenation of the aromatic ring. In the presence of a Lewis acid or a suitable solvent, a halogenating agent (e.g., Cl₂, N-chlorosuccinimide) generates an electrophile (Cl⁺ or a polarized equivalent) that attacks the electron-rich benzene ring. organic-chemistry.org The presence of an activating group like isopropoxy enhances the nucleophilicity of the ring, particularly at the ortho and para positions, facilitating the reaction under mild conditions. reddit.comyoutube.com The formation of a resonance-stabilized carbocation intermediate (the sigma complex) is the rate-determining step.
Nucleophilic Aromatic Substitution (SNA_r): This mechanism is relevant for introducing the isopropoxy group onto a ring that already contains a suitable leaving group, such as a halogen. Aryl halides are generally unreactive toward nucleophilic substitution. ck12.orgchemguide.co.uk The reaction requires harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. ck12.orgvedantu.comyoutube.com These groups are necessary to stabilize the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. youtube.com
Based on the principles of retrosynthesis and reaction mechanisms, several multi-step pathways can be devised.
Sequence 1: Starting from 4-Hydroxybenzoic Acid This is a robust and common strategy for building polysubstituted aromatic compounds.
Protection of Carboxylic Acid: The acidic proton of the carboxyl group would interfere with the subsequent base-catalyzed etherification. Therefore, it is first protected, typically by converting it to a simple ester (e.g., methyl benzoate) via Fischer esterification with methanol (B129727).
Williamson Ether Synthesis (Alkoxylation): The resulting methyl 4-hydroxybenzoate is treated with a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophile then reacts with an alkyl halide, such as 2-bromopropane, via an S_N2 reaction to form the isopropoxy ether, yielding methyl 4-isopropoxybenzoate.
Regioselective Chlorination: The isopropoxy group is a powerful ortho-, para-director. Since the para position is already occupied, electrophilic chlorination (e.g., using SO₂Cl₂ or N-chlorosuccinimide) will proceed with high regioselectivity at one of the equivalent ortho positions, yielding methyl 2-chloro-4-isopropoxybenzoate. organic-chemistry.orgnih.gov
Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using a base (e.g., NaOH), followed by acidification, to yield 2-chloro-4-isopropoxybenzoic acid.
Final Esterification: The synthesized acid is then reacted with isopropanol under acidic catalysis (Fischer esterification) to produce the final target molecule, this compound.
Sequence 2: Starting from 4-Methylphenol (p-Cresol) This route utilizes the oxidation of a methyl group to install the carboxylic acid functionality late in the synthesis.
Alkoxylation: The phenolic hydroxyl of 4-methylphenol is converted to an isopropoxy group via Williamson ether synthesis, as described above, to produce 4-isopropoxytoluene.
Regioselective Chlorination: The isopropoxy group directs chlorination to the ortho position, and the methyl group also provides some activation. Chlorination yields 2-chloro-4-isopropoxytoluene.
Oxidation: The methyl group is oxidized to a carboxylic acid. This is a powerful transformation, often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid under forcing conditions. google.com This step yields the key intermediate, 2-chloro-4-isopropoxybenzoic acid.
Final Esterification: The resulting acid is esterified with isopropanol to give the final product.
The table below provides a comparative overview of these two primary synthetic sequences.
| Step | Sequence 1 (from 4-Hydroxybenzoic Acid) | Sequence 2 (from 4-Methylphenol) |
| 1 | Protection (Esterification) | Alkoxylation (Williamson Ether Synthesis) |
| 2 | Alkoxylation (Williamson Ether Synthesis) | Regioselective Chlorination |
| 3 | Regioselective Chlorination | Side-Chain Oxidation |
| 4 | Deprotection (Saponification) | Final Esterification |
| 5 | Final Esterification | - |
| Pros | Utilizes common starting material; high regioselectivity in chlorination. | Avoids protection/deprotection steps. |
| Cons | Requires extra protection/deprotection steps, increasing step count. | The final oxidation step requires harsh conditions that could affect other functional groups. |
Implementation of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be strategically designed to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. A plausible and efficient synthetic route involves a two-step process: a Williamson ether synthesis to introduce the isopropoxy group, followed by a Fischer esterification to form the isopropyl ester. This section will detail how green chemistry principles such as solvent-free reactions, microwave assistance, and the maximization of atom economy can be applied to this synthetic sequence.
A proposed eco-friendly synthesis commences with 2-chloro-4-hydroxybenzoic acid. The first step is a Williamson ether synthesis, reacting 2-chloro-4-hydroxybenzoic acid with an isopropyl halide (e.g., 2-bromopropane) to form 2-chloro-4-isopropoxybenzoic acid. The subsequent step involves the Fischer esterification of the resulting carboxylic acid with isopropanol to yield the final product, this compound.
Green Approaches to Williamson Ether Synthesis
The traditional Williamson ether synthesis often involves the use of volatile organic solvents and requires prolonged reaction times at elevated temperatures. benthamdirect.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields. Furthermore, this technique often allows for reactions to be conducted under solvent-free conditions, a key principle of green chemistry. researchgate.netnrochemistry.com
In the context of synthesizing 2-chloro-4-isopropoxybenzoic acid, a microwave-assisted, solvent-free Williamson ether synthesis would involve the reaction of 2-chloro-4-hydroxybenzoic acid with an isopropyl halide in the presence of a solid base, such as potassium carbonate. researchgate.net This approach eliminates the need for a solvent, thereby reducing waste and potential environmental contamination. The use of microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant increase in the reaction rate.
Table 1: Comparison of Conventional and Microwave-Assisted Williamson Ether Synthesis of an Analogous Aryl Ether
| Parameter | Conventional Heating | Microwave Irradiation |
| Solvent | Acetone | Solvent-free |
| Base | K2CO3 | K2CO3 |
| Reaction Time | 48 hours | 5 minutes |
| Yield | 49-86% nrochemistry.com | >90% nrochemistry.com |
This interactive table allows for a direct comparison of the two synthetic methods.
Green Approaches to Fischer Esterification
The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is another reaction that can be made more environmentally benign. masterorganicchemistry.com Conventional methods often require a large excess of the alcohol, which also serves as the solvent, and long reaction times. nih.gov Green alternatives focus on the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free conditions, often facilitated by microwave irradiation. organic-chemistry.orgdocbrown.info
For the synthesis of this compound from 2-chloro-4-isopropoxybenzoic acid and isopropanol, a solvent-free approach using a reusable solid acid catalyst under microwave irradiation would be a prime example of a green methodology. This method not only avoids the use of hazardous and often difficult-to-remove homogeneous acid catalysts like sulfuric acid but also minimizes waste by eliminating the need for a solvent and allowing for catalyst recycling. organic-chemistry.org
Table 2: Research Findings on Solvent-Free Fischer Esterification of an Aromatic Carboxylic Acid
| Catalyst | Alcohol | Reaction Time | Temperature (°C) | Yield (%) |
| Supported Iron Oxide Nanoparticles | Methanol | 6 hours | Reflux | 99 |
| Supported Iron Oxide Nanoparticles | Ethanol | 6 hours | Reflux | 97 |
This interactive data table showcases the effectiveness of a reusable catalyst in solvent-free esterification reactions. organic-chemistry.org
Atom Economy
A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. youtube.com
The atom economy for the proposed two-step synthesis of this compound can be calculated as follows:
Step 1: Williamson Ether Synthesis
C₇H₅ClO₃ + C₃H₇Br + K₂CO₃ → C₁₀H₁₁ClO₃ + KBr + KHCO₃
Desired Product: 2-chloro-4-isopropoxybenzoic acid (C₁₀H₁₁ClO₃)
Molecular Weight of Desired Product: 214.64 g/mol
Molecular Weight of Reactants: 172.57 g/mol (C₇H₅ClO₃) + 123.00 g/mol (C₃H₇Br) + 138.21 g/mol (K₂CO₃) = 433.78 g/mol
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Atom Economy = (214.64 / 433.78) x 100 ≈ 49.48%
Step 2: Fischer Esterification
C₁₀H₁₁ClO₃ + C₃H₈O → C₁₃H₁₇ClO₃ + H₂O
Desired Product: this compound (C₁₃H₁₇ClO₃)
Molecular Weight of Desired Product: 256.71 g/mol
Molecular Weight of Reactants: 214.64 g/mol (C₁₀H₁₁ClO₃) + 60.10 g/mol (C₃H₈O) = 274.74 g/mol
Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Atom Economy = (256.71 / 274.74) x 100 ≈ 93.44%
By implementing solvent-free reactions and microwave assistance, the synthesis of this compound can be conducted more efficiently and with a reduced environmental footprint, aligning with the core tenets of green chemistry. organic-chemistry.org
Advanced Spectroscopic and Chromatographic Characterization of Isopropyl 2 Chloro 4 Isopropoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Isopropyl 2-chloro-4-isopropoxybenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete picture of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and the two isopropyl groups. The aromatic region would likely display three signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit specific splitting patterns (coupling) that would allow for their unambiguous assignment. The two isopropyl groups, one from the ester and one from the ether linkage, would each present as a septet for the CH proton and a doublet for the six equivalent CH₃ protons. The chemical shifts would be influenced by the neighboring oxygen atoms.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | d | 1H | Aromatic H |
| ~6.9 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~5.2 | sept | 1H | Isopropyl CH (ester) |
| ~4.6 | sept | 1H | Isopropyl CH (ether) |
| ~1.4 | d | 6H | Isopropyl CH₃ (ester) |
| ~1.3 | d | 6H | Isopropyl CH₃ (ether) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum is predicted to show ten distinct signals. The carbonyl carbon of the ester would appear at the lowest field, followed by the aromatic carbons attached to oxygen and chlorine. The carbons of the two isopropyl groups would be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C=O (Ester) |
| ~160 | Aromatic C-O |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C-H |
| ~125 | Aromatic C-CO |
| ~115 | Aromatic C-H |
| ~113 | Aromatic C-H |
| ~71 | Isopropyl CH (ether) |
| ~69 | Isopropyl CH (ester) |
| ~22 | Isopropyl CH₃ (ether) |
| ~21 | Isopropyl CH₃ (ester) |
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between protons, for example, confirming the coupling between the septet and doublet of each isopropyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, aiding in the definitive assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS, GC-MS, LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound (C₁₃H₁₇ClO₃). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Fragmentation Pathway Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule would undergo fragmentation upon ionization. The expected fragmentation pathways would involve the loss of the isopropyl groups, the isopropoxy group, and potentially the cleavage of the ester bond.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
|---|---|
| 256/258 | [M]⁺ (Molecular Ion) |
| 214/216 | [M - C₃H₆]⁺ |
| 199/201 | [M - C₃H₇O]⁺ |
| 185/187 | [M - C₃H₇O - CH₃]⁺ |
| 156/158 | [ClC₆H₃(OH)CO]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C=O stretch of the ester group would be prominent. C-O stretching vibrations from the ester and ether linkages would also be present. The aromatic ring would show characteristic C=C stretching and C-H bending vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester/ether) |
| ~1100 | C-O stretch (ether) |
| ~850 | C-Cl stretch |
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies (if applicable)
Should this compound be a crystalline solid, X-ray crystallography could provide the definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, including the orientation of the substituent groups relative to the benzene ring. The resulting crystal structure would also reveal intermolecular interactions, such as packing forces, that govern the solid-state assembly.
High-Resolution Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC, GC, SFC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be a suitable method for the purity assessment of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be a good starting point. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Gas Chromatography (GC): Given its likely volatility, Gas Chromatography could also be employed for purity analysis. A non-polar or medium-polarity capillary column would be appropriate, with flame ionization detection (FID) or mass spectrometric (MS) detection. The retention time would be characteristic of the compound under specific chromatographic conditions.
Supercritical Fluid Chromatography (SFC): SFC could offer a "greener" alternative to HPLC, using supercritical CO₂ as the primary mobile phase, often with a co-solvent like methanol. This technique can provide rapid and efficient separations.
Computational Chemistry and Theoretical Investigations of Isopropyl 2 Chloro 4 Isopropoxybenzoate
Quantum Mechanical Calculations of Molecular Geometry, Electronic Structure, and Conformational Landscapes (e.g., Density Functional Theory (DFT) studies)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like Isopropyl 2-chloro-4-isopropoxybenzoate. These calculations solve approximations of the Schrödinger equation to determine the molecule's equilibrium geometry and electronic structure.
A typical DFT study on this compound would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest would include the orientation of the isopropyl ester and isopropoxy ether groups relative to the benzene (B151609) ring.
Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies greater stability. Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Conformational analysis is another crucial aspect. The rotational freedom around the C-O bonds of the ester and ether linkages allows for multiple low-energy conformations (rotamers). Computational methods can systematically explore this conformational landscape to identify the most stable conformers and the energy barriers between them. This is often achieved by performing a relaxed potential energy surface scan, where specific dihedral angles are systematically varied and the energy is minimized at each step.
Table 1: Predicted Molecular Properties from a Hypothetical DFT Study of this compound
| Property | Predicted Value/Description |
|---|---|
| Method/Basis Set | B3LYP/6-311G(d,p) |
| Optimized Energy | [Hypothetical Value, e.g., -1250.45 Hartree] |
| HOMO Energy | [Hypothetical Value, e.g., -6.8 eV] |
| LUMO Energy | [Hypothetical Value, e.g., -0.5 eV] |
| HOMO-LUMO Gap | [Hypothetical Value, e.g., 6.3 eV] |
| Dipole Moment | [Hypothetical Value, e.g., 2.5 Debye] |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for this molecule.
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
Computational chemistry provides powerful tools for predicting various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational modes and their intensities can be obtained. These predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental IR spectra. Key vibrational modes would include the C=O stretch of the ester, C-O stretches of the ester and ether, C-Cl stretch, and various aromatic C-H and C=C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be directly compared to experimental data to aid in the assignment of complex spectra.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Scaled) | Experimental Value (Hypothetical) |
|---|---|---|
| IR: C=O Stretch | 1725 cm⁻¹ | 1730 cm⁻¹ |
| IR: C-Cl Stretch | 750 cm⁻¹ | 755 cm⁻¹ |
| ¹³C NMR: Carbonyl Carbon | 165.0 ppm | 164.8 ppm |
Note: This table presents hypothetical data to demonstrate the validation process between theoretical predictions and experimental results.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane). The simulation would then track the trajectory of every atom over a period of nanoseconds or longer.
Analysis of these trajectories would reveal the accessible conformational space of the molecule at a given temperature, showing the transitions between different rotamers of the isopropyl and isopropoxy groups. This provides a more realistic understanding of the molecule's flexibility compared to static quantum calculations. Furthermore, MD simulations are ideal for studying solvent interactions. By analyzing the radial distribution functions between atoms of the solute and solvent, one can quantify the solvation shell structure and identify specific interactions, such as hydrogen bonding, if applicable. This information is crucial for understanding the molecule's solubility and how the solvent might influence its reactivity.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone. For a molecule like this compound, one could investigate reactions such as ester hydrolysis or nucleophilic aromatic substitution.
To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS and confirming it with a frequency calculation (which should yield exactly one imaginary frequency corresponding to the reaction coordinate) is a key step.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity and Stability
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Instead of studying a single molecule in depth, QSPR studies typically involve a large dataset of related compounds.
A QSPR model for a series of substituted benzoates, including this compound, could be developed to predict properties like stability, reactivity, or solubility. The process involves calculating a set of numerical descriptors for each molecule in the dataset. These descriptors can be derived from the molecular structure and can be constitutional, topological, geometric, or electronic in nature.
For instance, electronic descriptors like the HOMO-LUMO gap, dipole moment, and partial atomic charges (calculated via quantum mechanics) could be used as inputs. A statistical model, such as multiple linear regression or a machine learning algorithm, is then trained to find a mathematical equation that relates these descriptors to the property of interest. The resulting QSPR model can then be used to predict the properties of new, untested compounds based solely on their calculated descriptors. Such a model could, for example, predict the relative rate of hydrolysis for a series of differently substituted isopropyl benzoate (B1203000) esters.
Chemical Reactivity and Derivatization Studies of Isopropyl 2 Chloro 4 Isopropoxybenzoate
Hydrolysis Kinetics and Mechanisms of the Ester Linkage under Varying Conditions
The ester linkage in Isopropyl 2-chloro-4-isopropoxybenzoate is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base. The rate and mechanism of this hydrolysis are influenced by factors such as pH, temperature, and the solvent system.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, typically a saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield 2-chloro-4-isopropoxybenzoic acid and isopropanol (B130326). The rate of this reaction is generally second-order, being dependent on the concentrations of both the ester and the hydroxide ion. The presence of the electron-donating isopropoxy group at the para position is expected to slightly decrease the electrophilicity of the carbonyl carbon, thereby slowing the rate of nucleophilic attack compared to an unsubstituted benzoate (B1203000). Conversely, the electron-withdrawing chloro group at the ortho position may have a competing effect, potentially increasing the reaction rate.
Acid-catalyzed hydrolysis proceeds through a different mechanism, involving the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is typically dependent on the concentration of the ester and the hydronium ion.
The kinetics of hydrolysis can be monitored by measuring the disappearance of the ester or the appearance of the carboxylate product over time. A hypothetical representation of the effect of pH on the hydrolysis rate constant is presented in the table below, based on general principles of ester hydrolysis.
| pH | Temperature (°C) | Predicted Relative Rate Constant (k_rel) |
| 2 | 25 | Low |
| 7 | 25 | Very Low |
| 12 | 25 | High |
| 12 | 50 | Very High |
This table represents predicted trends and not experimental data for this compound.
Functional Group Transformations at the Chloro- and Isopropoxy- Substituents
The chloro and isopropoxy groups on the aromatic ring offer opportunities for further functionalization through various substitution and coupling reactions.
The chloro substituent on the aromatic ring can potentially be replaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored upon the expulsion of the leaving group. libretexts.org
For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. In this compound, the ester group, while not a strong activator, is electron-withdrawing and is ortho to the chloro group. However, the isopropoxy group at the para position is strongly electron-donating, which deactivates the ring towards nucleophilic attack. This deactivating effect would likely make SNAr reactions on this substrate challenging under standard conditions. To facilitate such a reaction, harsh conditions (high temperatures and pressures) or the introduction of additional activating groups would likely be necessary.
The aryl chloride moiety of this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction could be used to introduce a new aryl or alkyl group at the 2-position of the benzoate ring, replacing the chlorine atom. While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, the use of specialized ligands and reaction conditions can facilitate the reaction. tcichemicals.com
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov This reaction could be employed to introduce an alkynyl substituent at the 2-position of this compound. Similar to the Suzuki coupling, the reactivity of the aryl chloride would be a key factor to consider in optimizing the reaction conditions.
A summary of potential cross-coupling partners for this compound is presented below.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
This table provides illustrative examples of potential reactions.
Chemical Modifications and Transformations of the Aromatic Ring System
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of additional functional groups. The regioselectivity of these reactions is directed by the existing substituents. The isopropoxy group is a strong activating group and an ortho-, para-director. The chloro group is a deactivating group but is also an ortho-, para-director. The isopropyl ester group is a deactivating group and a meta-director.
Given the strong activating and directing effect of the para-isopropoxy group, electrophilic substitution is most likely to occur at the positions ortho to this group (positions 3 and 5). The chloro group at position 2 and the ester at position 1 will also influence the regioselectivity. For example, in a nitration reaction, the nitro group would be expected to be introduced primarily at the 3- or 5-position.
Synthetic Pathways for the Generation of Novel this compound Analogs and Derivatives
The synthesis of novel analogs and derivatives of this compound can be achieved through various synthetic strategies, starting from the parent molecule or from related precursors.
One common approach is the esterification of the corresponding carboxylic acid, 2-chloro-4-isopropoxybenzoic acid, with different alcohols to generate a library of ester analogs. The synthesis of 2-chloro-4-isopropoxybenzoic acid itself can be accomplished through a multi-step sequence, likely starting from a more readily available substituted phenol or benzoic acid.
Derivatives can also be synthesized by modifying the functional groups on the aromatic ring, as discussed in the previous sections. For example, Suzuki and Sonogashira coupling reactions on the aryl chloride can lead to a wide range of biaryl and arylalkyne derivatives. Furthermore, nucleophilic aromatic substitution, if achievable, could introduce various nitrogen, oxygen, or sulfur-containing functionalities.
A general synthetic scheme for the derivatization of this compound is outlined below:
Starting Material: this compound
Ester Hydrolysis -> 2-chloro-4-isopropoxybenzoic acid
Amidation -> 2-chloro-4-isopropoxybenzamides
Reduction -> (2-chloro-4-isopropoxyphenyl)methanol
Suzuki Coupling -> 2-Aryl-4-isopropoxybenzoates
Sonogashira Coupling -> 2-Alkynyl-4-isopropoxybenzoates
Electrophilic Aromatic Substitution (e.g., Nitration) -> Isopropyl 2-chloro-4-isopropoxy-X-nitrobenzoate (where X is the position of nitration)
This schematic illustrates the potential for creating a diverse library of compounds based on the this compound scaffold.
Applications of Isopropyl 2 Chloro 4 Isopropoxybenzoate in Advanced Organic Synthesis and Materials Science
Role as a Precursor or Building Block in the Synthesis of Complex Organic Molecules
There is currently a lack of detailed research findings in peer-reviewed literature that specifically describe the use of Isopropyl 2-chloro-4-isopropoxybenzoate as a key precursor or building block in the synthesis of more complex organic molecules. General principles of organic synthesis suggest that its ester and chloro-substituted aromatic structure could potentially serve as a handle for various chemical transformations, but specific examples or reaction schemes involving this compound are not documented.
Utilization in the Construction of Designed Organic Scaffolds and Frameworks
No specific studies or publications were identified that detail the utilization of this compound in the construction of designed organic scaffolds or frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The design of such materials relies on well-documented and reactive building blocks, and this particular compound does not appear to be a commonly used component in this field.
Exploration of Potential in Polymer Chemistry, Including Monomer or Cross-linking Agent Roles
A review of the available literature did not yield any studies focused on the exploration of this compound in polymer chemistry. There is no indication of its use as a monomer in polymerization reactions or as a cross-linking agent to modify polymer properties.
Investigation of Catalytic or Ligand Properties (if any)
No research has been found that investigates the potential catalytic or ligand properties of this compound. The molecular structure does not immediately suggest obvious catalytic functionalities or strong coordinating sites for metal ions that would typically warrant such investigations.
Environmental Fate and Degradation Studies of Isopropyl 2 Chloro 4 Isopropoxybenzoate
Abiotic Degradation Pathways, Including Photolysis and Hydrolytic Cleavage
Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For Isopropyl 2-chloro-4-isopropoxybenzoate, the primary abiotic degradation pathways of concern are photolysis and hydrolysis.
Hydrolytic Cleavage: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is a primary site for hydrolytic cleavage. This reaction would break the ester bond, yielding 2-chloro-4-isopropoxybenzoic acid and isopropanol (B130326). The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Generally, ester hydrolysis can occur under acidic, neutral, and alkaline conditions, with rates often being significantly higher at pH extremes.
| Degradation Pathway | Description | Potential Products | Influencing Factors |
| Photolysis | Degradation by UV radiation. | De-chlorinated or hydroxylated derivatives. | Light intensity, wavelength, presence of photosensitizers. |
| Hydrolysis | Cleavage of the ester bond by water. | 2-chloro-4-isopropoxybenzoic acid, Isopropanol. | pH, temperature, catalysts. |
Biotic Transformation and Biodegradation Mechanisms by Environmental Microorganisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. The structural components of this compound suggest several potential routes for microbial attack.
The biodegradation of this compound is expected to proceed through a series of enzymatic reactions. A key initial step is likely the hydrolysis of the ester bond by microbial esterases, leading to the formation of 2-chloro-4-isopropoxybenzoic acid and isopropanol. Both of these intermediate products are generally more amenable to further microbial degradation.
Degradation of 2-chloro-4-isopropoxybenzoic acid: Microorganisms have been shown to degrade chlorinated benzoic acids. The degradation pathway often involves the removal of the chlorine atom (dehalogenation) and the cleavage of the aromatic ring. nih.govoup.comfao.orgresearchgate.netresearchgate.net
Degradation of Isopropanol: Isopropanol is a simple alcohol that can be readily utilized as a carbon source by a wide variety of microorganisms under aerobic conditions. nih.govresearchgate.net
| Step | Transformation | Mediating Organisms (Hypothetical) | Resulting Products |
| 1. Ester Hydrolysis | Cleavage of the isopropyl ester linkage. | Bacteria and fungi possessing esterase enzymes. | 2-chloro-4-isopropoxybenzoic acid and Isopropanol. |
| 2. Dehalogenation & Ring Cleavage | Removal of the chlorine atom and opening of the aromatic ring of the benzoic acid derivative. | Specialized bacteria capable of degrading chlorinated aromatic compounds. | Intermediates of central metabolism. |
| 3. Alcohol Oxidation | Oxidation of isopropanol. | Various bacteria and fungi. | Acetone, which is further metabolized. nih.govresearchgate.net |
Development and Application of Methodologies for Assessing Environmental Persistence and Mobility
Assessing the environmental persistence and mobility of this compound requires a combination of laboratory studies, field monitoring, and modeling approaches. nih.govyork.ac.ukconcawe.eu
Persistence Assessment: The persistence of a chemical is often expressed in terms of its half-life (the time it takes for 50% of the initial concentration to degrade) in different environmental media like soil, water, and sediment.
Laboratory Studies: Standardized laboratory tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to measure degradation rates under controlled conditions. nih.govconcawe.eu These studies can simulate aerobic and anaerobic conditions in soil and water.
Field Studies: Field and mesocosm studies provide more realistic data on persistence under actual environmental conditions, taking into account factors like climate, soil type, and microbial community composition.
Mobility Assessment: The mobility of a compound in the environment, particularly in soil, determines its potential to leach into groundwater or move into surface water via runoff.
Sorption-Desorption Studies: Laboratory batch experiments are conducted to determine the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong binding to soil particles and low mobility, while a low Koc suggests higher mobility.
Lysimeter and Field Leaching Studies: These studies involve applying the chemical to soil columns (lysimeters) or field plots and analyzing the leachate for the presence of the parent compound and its degradation products. awsjournal.org
Chromatographic Methods: Techniques like high-performance liquid chromatography (HPLC) are essential for quantifying the concentration of the compound and its metabolites in environmental samples. wichita.eduscispace.comresearchgate.net
Bioindicators: The use of sensitive plant species as bioindicators can also help in monitoring the presence and movement of herbicides in the soil. weedcontroljournal.org
The development and application of these methodologies are crucial for constructing a comprehensive environmental risk profile for this compound.
| Assessment Parameter | Methodology | Key Metric |
| Persistence | Laboratory degradation studies (e.g., OECD guidelines), Field studies. | Half-life (DT50) in soil, water, sediment. |
| Mobility | Sorption-desorption batch studies, Lysimeter and field leaching experiments. | Soil organic carbon-water partitioning coefficient (Koc). |
| Analysis | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS). | Concentration in environmental samples. |
| Monitoring | Bioindicator species. | Phytotoxicity and biomass inhibition. weedcontroljournal.org |
Future Research Directions and Emerging Paradigms for Isopropyl 2 Chloro 4 Isopropoxybenzoate
Integration of Isopropyl 2-chloro-4-isopropoxybenzoate Synthesis into Flow Chemistry Systems for Scalability and Efficiency
The synthesis of this compound, like many fine chemicals, has traditionally been performed using batch reactors. However, the transition to continuous flow chemistry presents a significant opportunity to enhance scalability, safety, and efficiency. Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov
Future research in this area will likely focus on developing a robust and automated flow synthesis route for this compound. This would involve the systematic optimization of individual reaction steps, such as the chlorination of the aromatic ring and the subsequent esterification, within a continuous system. The benefits of such an approach include improved heat and mass transfer, which can lead to higher yields, reduced reaction times, and enhanced product purity. Furthermore, the modular nature of flow chemistry systems allows for the seamless integration of in-line purification and analysis, paving the way for a fully automated and high-throughput manufacturing process. nih.gov
A hypothetical multi-step flow synthesis of this compound could be designed to minimize the isolation of intermediates, thereby reducing waste and operational costs. The precise control offered by flow reactors also enables the exploration of novel reaction conditions that may be inaccessible in traditional batch setups, potentially leading to the discovery of more efficient synthetic pathways.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound
| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis |
|---|---|---|
| Scalability | Limited by reactor volume; scale-up can be challenging. | Easily scalable by extending reaction time or running parallel reactors. |
| Safety | Potential for thermal runaways in exothermic reactions. | Enhanced safety due to small reaction volumes and superior heat dissipation. |
| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. |
| Efficiency | Often involves multiple manual operations and isolation of intermediates. | Potential for integrated, multi-step synthesis with in-line purification. |
| Yield & Purity | May be variable and require extensive purification. | Generally higher yields and purity due to optimized reaction conditions. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Process Analytical Technology (PAT)
To fully realize the potential of flow chemistry, real-time monitoring of the synthesis of this compound is crucial. Process Analytical Technology (PAT) utilizes advanced spectroscopic techniques to provide continuous, in-line analysis of critical process parameters and quality attributes. This approach allows for a deeper understanding of reaction kinetics and mechanisms, enabling dynamic control and optimization of the manufacturing process.
Future research will likely involve the integration of techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy directly into the flow synthesis setup. These non-invasive methods can monitor the consumption of reactants and the formation of this compound and any byproducts in real-time. The data generated can be used to build kinetic models of the reaction, identify potential bottlenecks, and ensure consistent product quality.
For instance, in-line FTIR could be employed to track the disappearance of the carboxylic acid starting material and the appearance of the ester product during the esterification step. This would allow for precise determination of the reaction endpoint, preventing over-processing and the formation of impurities.
Table 2: Potential Spectroscopic Techniques for In Situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Functional group analysis. | Monitoring the conversion of carboxylic acid to ester. |
| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. | Tracking changes in the aromatic ring substitution pattern. |
| NMR Spectroscopy | Detailed structural information. | Quantifying the formation of product and byproducts. |
| UV-Vis Spectroscopy | Electronic transitions. | Monitoring chromophore changes during the reaction. |
Rational Design of this compound Derivatives for Specific Chemical Functions and Applications
While this compound itself may have specific applications, its core structure serves as a valuable scaffold for the rational design of new molecules with tailored properties. Future research will focus on the systematic modification of the parent compound to create a library of derivatives with enhanced or novel functionalities. This approach moves away from serendipitous discovery towards a more targeted and predictive design process.
By modifying the substituents on the benzene (B151609) ring, for example, it may be possible to fine-tune the electronic and steric properties of the molecule. This could lead to the development of derivatives with improved performance in areas such as agrochemicals or as intermediates in the synthesis of complex organic molecules. For instance, the introduction of additional functional groups could enhance the biological activity of the compound or alter its physical properties, such as solubility and stability.
This rational design process will be guided by a deep understanding of structure-activity relationships (SAR), where the biological or chemical effects of specific structural modifications are systematically studied.
Exploration of Chemoinformatics and Machine Learning Approaches for Property Prediction and Synthetic Route Discovery
The fields of chemoinformatics and machine learning are set to revolutionize the discovery and development of new chemical entities. nih.govnih.gov For this compound and its derivatives, these computational tools offer the potential to accelerate research by predicting molecular properties and identifying optimal synthetic pathways.
Future research will likely employ machine learning algorithms to build predictive models for various properties of interest, such as toxicity, solubility, and reactivity, based on the molecular structure of this compound and its analogues. nih.gov These models can be trained on existing chemical data to rapidly screen virtual libraries of compounds, identifying promising candidates for synthesis and testing. This in silico approach can significantly reduce the time and cost associated with experimental research.
Furthermore, machine learning can be applied to retrosynthesis, the process of planning a chemical synthesis in reverse. By analyzing vast databases of chemical reactions, these algorithms can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that might not be obvious to a human chemist.
The integration of chemoinformatics and machine learning into the research workflow will enable a more data-driven and predictive approach to the study of this compound, fostering innovation and accelerating the pace of discovery. nih.gov
Q & A
What are the most reliable synthetic routes for Isopropyl 2-chloro-4-isopropoxybenzoate, and how do reaction parameters influence yield?
Basic Synthesis Methods
The compound is typically synthesized via esterification and substitution reactions. A common method involves using catalysts like magnetic nano solid superacids or sulfonyl chloride in solvents such as cyclohexane or tetrahydrofuran. Key parameters include reaction temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (4–8 hours), yielding 92.4–97.0% purity . Optimization of solvent polarity and steric effects is critical; for example, polar aprotic solvents enhance nucleophilic substitution efficiency.
How can structural ambiguities in this compound be resolved using crystallographic tools?
Advanced Structural Characterization
X-ray crystallography paired with SHELXL refinement (for small-molecule structures) and ORTEP-3 for graphical visualization is recommended. For example, twinned or high-resolution data can be refined using SHELXL’s robust algorithms to resolve positional disorder or thermal motion artifacts. Cross-validation with NMR (¹H/¹³C) and IR spectroscopy ensures consistency in bond lengths and angles .
What analytical methodologies are suitable for detecting trace impurities in this compound?
Advanced Analytical Method Development
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) is effective. For example, impurities like fenofibric acid (m/z 284.07) or chlorobenzophenone derivatives can be identified using a C18 column (5 µm, 150 mm × 4.6 mm) with a gradient elution of acetonitrile/water (70:30 to 90:10). Method validation should include spike-recovery tests (95–105% recovery) .
How does thermal stability impact the storage and handling of this compound?
Advanced Stability Assessment
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal decomposition onset at ~180°C. Storage at ≤4°C in amber glass under nitrogen minimizes hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) coupled with FTIR monitoring of ester C=O stretching (1720–1740 cm⁻¹) can predict shelf-life .
How should researchers address contradictions between computational and experimental data for this compound?
Data Contradiction Analysis
Cross-validate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR chemical shifts. Discrepancies in dipole moments or torsional angles may arise from solvent effects in simulations. Use SHELXPRO to refine crystallographic data against computational models, ensuring R-factor convergence below 5% .
What structure-activity relationship (SAR) studies are feasible for derivatives of this compound?
Advanced Bioactivity Mechanisms
Replace the isopropoxy group with bulkier substituents (e.g., tert-butoxy) to assess steric effects on biological activity. In vitro assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) can identify key interactions, such as hydrogen bonding with Tyr-411 in target proteins .
How do solvent polarity and proticity influence the synthesis of this compound?
Basic Solvent Effects
Non-polar solvents (e.g., toluene) favor esterification by reducing side reactions, while polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates. Solvent screening via Design of Experiments (DoE) revealed THF improves yield by 12% compared to cyclohexane due to improved solubility of intermediates .
What degradation pathways are observed under oxidative conditions, and how are degradation products characterized?
Advanced Degradation Analysis
Photolytic stress (UV light, 254 nm) generates 4-isopropoxybenzoic acid (m/z 194.08) via ester cleavage. Oxidative degradation (H₂O₂, 3% w/v) produces chlorinated quinones, identified by LC-QTOF-MS. Pathway elucidation requires kinetic studies (pseudo-first-order rate constants) and Arrhenius modeling .
What strategies optimize reaction scalability without compromising purity?
Advanced Reaction Engineering
Use flow chemistry to control exothermic reactions (e.g., Claisen-Schmidt condensation). Process Analytical Technology (PAT) tools like in-line FTIR monitor intermediate formation. Scale-up trials (10 g → 1 kg) showed consistent purity (96.5±0.8%) when residence time was maintained at 30±2 minutes .
How are crystallographic data repositories utilized to validate the compound’s structure?
Basic Crystallography Practices
Deposit refined CIF files in the Cambridge Structural Database (CSD) and cross-reference with entries like FIVWEP (similar benzoate derivatives). Validate hydrogen bonding networks (e.g., C–H···O interactions) against published analogs using Mercury software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
